N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14-12-15(2)24(22-14)18(19-6-5-11-26-19)13-21-20(25)16-7-9-17(10-8-16)23(3)4/h5-12,18H,13H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQSSICUCWXFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a reagent in various organic synthesis reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials, catalysts, or other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-4-(dimethylamino)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide couplings, and heterocyclic ring formation. A common approach is refluxing intermediates like 3,5-dimethylpyrazole and thiophene derivatives in ethanol or DMF, followed by purification via recrystallization or column chromatography. Key intermediates include thiophen-2-yl ethylamine derivatives and substituted pyrazole precursors. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
Post-synthesis characterization relies on:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromaticity.
- IR spectroscopy to confirm functional groups (e.g., C=O in benzamide).
- Mass spectrometry for molecular weight validation. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as demonstrated for structurally related pyrazole-thiophene hybrids .
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalysts : Coupling agents like EDCI/HOBt improve amide bond formation efficiency.
- Temperature control : Reflux (~80°C) balances reaction kinetics and side-product suppression. Systematic screening using fractional factorial designs can identify critical parameters .
Advanced Questions
Q. How can computational methods like quantum chemical calculations enhance synthesis optimization?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability, guiding reagent selection. For example, ICReDD’s approach combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent, temperature). This reduces trial-and-error iterations and identifies energetically favorable pathways for pyrazole-thiophene coupling .
Q. What strategies resolve contradictions in bioactivity data among structural analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory outcomes) arise from:
- Substituent effects : Electron-withdrawing groups on the benzamide moiety may alter binding affinity.
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) and validate via dose-response curves. Comparative molecular docking studies can rationalize differences by analyzing target binding modes .
Q. How can Design of Experiments (DOE) evaluate synthesis variables systematically?
DOE applies factorial designs to assess interactions between variables (e.g., temperature, catalyst loading). For example:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Reaction Temp. | 60–100°C | Non-linear |
| Catalyst (mol%) | 5–15% | Linear increase |
| Solvent | Ethanol vs. DMF | Significant |
| Central Composite Designs (CCD) optimize non-linear responses, reducing experimental runs by 40–60% while maintaining statistical rigor . |
Q. What mechanistic insights explain the reactivity of the pyrazole-thiophene core in cross-coupling reactions?
The pyrazole’s electron-rich nitrogen atoms facilitate coordination with transition-metal catalysts (e.g., Pd), enabling Suzuki-Miyaura couplings. Thiophene’s sulfur atom stabilizes radical intermediates during photochemical reactions. Kinetic studies (e.g., time-resolved UV-Vis) reveal rate-limiting steps in heterocyclic bond formation .
Data Contradiction Analysis
- Conflicting solubility data : Discrepancies in DMSO vs. aqueous solubility may stem from polymorphic forms. Use powder XRD to identify crystalline phases and DSC to assess thermal stability .
- Bioactivity outliers : Compounds with identical core structures but divergent activities (e.g., anticancer vs. inactive) require metabolomics profiling to detect off-target interactions or metabolic activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
